molecular formula C12H15F2NO2 B13726423 3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline

3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline

Cat. No.: B13726423
M. Wt: 243.25 g/mol
InChI Key: GNJUXJWURUGDBC-UHFFFAOYSA-N
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Description

3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a methoxy-substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline typically involves the reaction of 3,3-difluorocyclobutylmethanol with 4-methoxyaniline under specific conditions. The reaction may require the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or aniline group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or ethers.

Scientific Research Applications

3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline involves its interaction with specific molecular targets. The difluorocyclobutyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methoxy and aniline groups can also contribute to the compound’s overall activity by participating in hydrogen bonding and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluorocyclobutylmethanol
  • 4-Methoxyaniline
  • 3,3-Difluorocyclobutylamine

Uniqueness

3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline is unique due to the combination of the difluorocyclobutyl group with the methoxy-substituted aniline. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

3-[(3,3-difluorocyclobutyl)methoxy]-4-methoxyaniline

InChI

InChI=1S/C12H15F2NO2/c1-16-10-3-2-9(15)4-11(10)17-7-8-5-12(13,14)6-8/h2-4,8H,5-7,15H2,1H3

InChI Key

GNJUXJWURUGDBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)OCC2CC(C2)(F)F

Origin of Product

United States

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